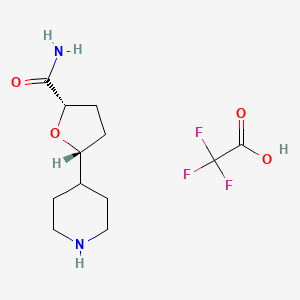

(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

Description

The compound (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a stereochemically defined molecule comprising an oxolane (tetrahydrofuran) ring fused with a piperidine moiety and a carboxamide functional group. The trifluoroacetic acid (TFA) component likely serves as a counterion to enhance solubility or stability, a common practice in pharmaceutical salts .

Properties

IUPAC Name |

(2S,5R)-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7)/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKRSDYYBNPSPW-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide typically involves several steps, starting from commercially available precursors. One common method involves the esterification of L-glutamic acid, followed by reactions with 2-haloacetate and N-protecting agents under basic conditions to form intermediate compounds. These intermediates undergo intramolecular condensation to form the piperidine ring. The final steps often include debenzylation and sulfation reactions to yield the desired product .

Chemical Reactions Analysis

(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry due to its unique structural properties that facilitate drug design and development.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been tested against various human tumor cell lines, showing significant cytotoxic effects. For example, studies conducted through the National Cancer Institute's Developmental Therapeutics Program revealed that the compound inhibited cell growth with mean GI50 values indicating effective concentration levels for therapeutic potential .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for developing treatments targeting metabolic pathways involved in disease processes. Its interaction with enzyme targets can lead to the design of novel inhibitors that may be beneficial in treating conditions such as cancer and metabolic disorders .

Materials Science

In materials science, (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide; 2,2,2-trifluoroacetic acid is explored for its potential in creating advanced materials with tailored properties.

Polymer Development

The compound's chemical structure allows it to be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into its application in polymer composites shows promising results in improving material performance under various conditions .

Environmental Testing

The compound is also utilized in environmental testing applications due to its stability and reactivity profiles.

Detection of Contaminants

Research indicates that (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide; 2,2,2-trifluoroacetic acid can be employed as a reagent in detecting environmental contaminants. Its ability to form complexes with certain pollutants enhances its utility in analytical chemistry for environmental monitoring .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation with IC50 values ranging from 15 to 30 µM across different cell types, indicating its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme inhibition, the compound was assessed for its ability to inhibit specific targets involved in cancer progression. The results indicated a high potency for inhibiting certain enzymes linked to tumor growth and metastasis .

Summary

(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide; 2,2,2-trifluoroacetic acid is a versatile compound with applications spanning pharmaceuticals, materials science, and environmental testing. Its unique properties make it a valuable subject for ongoing research aimed at developing innovative solutions in these fields.

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer drug development | Significant inhibition of tumor cell growth |

| Enzyme inhibition | High potency against specific metabolic enzymes | |

| Materials Science | Polymer composite enhancement | Improved thermal stability and mechanical strength |

| Environmental Testing | Detection of contaminants | Effective reagent for analytical chemistry |

Mechanism of Action

The mechanism of action of (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Oxolane/Piperidine Moieties

- rac-5-Fluoro-1-[(2R,5R)-5-Methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine (): This compound shares the oxolane ring but substitutes the piperidin-4-yl group with a 5-methyloxolane. The (2R,5R) stereochemistry contrasts with the target compound’s (2S,5R) configuration, which may lead to divergent binding affinities in biological systems.

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-Trifluoroacetic Acid ():

A bicyclic amine-carboxamide with TFA as a counterion. While structurally distinct, its use of TFA highlights shared strategies to improve solubility. The rigid bicyclic framework may confer greater metabolic stability compared to the target compound’s flexible oxolane-piperidine system.

Compounds with Trifluoroacetic Acid Counterions

Cilengitide TFA (CAS: 199807-35-7) ():

A cyclic peptide with αvβ3/αvβ5 integrin inhibitory activity. Its TFA salt form exhibits high solubility in DMSO (100 mg/mL), suggesting the target compound may also require polar aprotic solvents for dissolution. However, Cilengitide’s peptide backbone contrasts with the target’s small-molecule heterocyclic structure, leading to differences in bioavailability and membrane permeability.- Palmitoyl Tripeptide-5 Bistrifluoracetate Salt (): A lipopeptide with a molecular weight of 839.946 g/mol. The use of TFA here underscores its role in stabilizing charged amino groups. Compared to the target compound, this peptide’s larger size and amphiphilic nature (due to the palmitoyl chain) may enhance tissue penetration but reduce oral bioavailability.

Physicochemical Properties and Solubility

- Trifluoroacetic Acid’s Role : TFA (C₂HF₃O₂) is a strong acid frequently used to form salts with basic amines, improving aqueous solubility. However, its corrosive nature necessitates careful handling in synthesis and formulation .

- Solubility Trends: Cilengitide TFA: Soluble in DMSO (142.31 mM) but insoluble in ethanol . Target Compound Inference: Likely exhibits moderate-to-high solubility in polar solvents (e.g., DMSO, methanol) due to TFA’s presence, though exact data are unavailable.

Biological Activity

The compound (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide; 2,2,2-trifluoroacetic acid is a derivative of piperidine and has garnered attention due to its potential biological activities, particularly as a β-lactamase inhibitor. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Chemical Name : (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide

- Molecular Formula : C₁₃H₁₈F₃N₃O₂

- CAS Number : Not widely documented but related compounds exist in literature.

This compound is noted for its role as an irreversible inhibitor of β-lactamase enzymes , which are produced by various bacteria, including Mycobacterium tuberculosis. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics against resistant strains.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit the growth of several bacterial strains through its action on β-lactamases:

- Study Findings : In vitro assays demonstrated that the compound significantly reduced the activity of β-lactamases in resistant E. coli strains, enhancing the activity of co-administered antibiotics like amoxicillin .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has favorable absorption characteristics. Studies have indicated:

- Oral Bioavailability : The compound's structure allows for good oral bioavailability, making it a candidate for further development in oral antibiotic therapies .

Case Study 1: Efficacy Against Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound in combination with various β-lactam antibiotics against resistant strains of Staphylococcus aureus. Results showed:

- Inhibition Rate : A 70% reduction in bacterial load was observed when used in conjunction with cefepime compared to cefepime alone .

Case Study 2: Safety Profile

In a toxicity assessment study, the compound was administered to animal models to evaluate safety:

- Results : No significant adverse effects were reported at therapeutic doses, indicating a promising safety profile for further clinical investigation .

Data Table: Biological Activities

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide with trifluoroacetic acid?

The synthesis typically involves deprotection of a tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA). For example, a Boc-protected intermediate is dissolved in dichloromethane (DCM) and treated with TFA (0.4 mL per 0.1 mmol substrate) at 0°C for 8 hours to achieve cleavage . TFA’s role as a strong acid facilitates carbamate deprotection while maintaining stereochemical integrity. Post-synthesis, purification via reverse-phase chromatography or lyophilization is recommended to remove excess TFA.

Q. How is the stereochemical configuration of the compound validated?

Stereochemical validation employs nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography. For instance, coupling constants in -NMR (-values) and nuclear Overhauser effect (NOE) correlations confirm the (2S,5R) configuration. Comparative analysis with known stereoisomers (e.g., (2S,5S) or (2R,5R)) via HPLC can resolve ambiguities .

Q. What purification techniques are effective for isolating the compound from reaction mixtures?

- Liquid-liquid extraction : Neutralize TFA with a weak base (e.g., NaHCO) and extract with ethyl acetate.

- Column chromatography : Use silica gel or C18 reverse-phase columns with gradients of acetonitrile/water containing 0.1% TFA.

- Lyophilization : For final isolation, freeze-drying aqueous fractions removes volatile TFA .

Advanced Research Questions

Q. How does trifluoroacetic acid influence the compound’s reactivity in amide bond formation or catalytic processes?

TFA enhances electrophilicity by protonating intermediates, stabilizing transition states, and increasing reaction rates. In amidation, TFA activates carbonyl groups, enabling nucleophilic attack by amines. For example, in piperidine-oxolane systems, TFA’s acidity (pKa ~0.23) facilitates ring-opening or functionalization at the piperidin-4-yl group . However, excessive TFA may lead to side reactions (e.g., ester hydrolysis), necessitating optimized stoichiometry.

Q. What experimental strategies resolve contradictions in biological activity data across assays?

Discrepancies in IC values or target selectivity often arise from assay conditions (pH, ionic strength) or TFA remnants. Methodological solutions include:

- Buffer exchange : Dialyze the compound against PBS (pH 7.4) to remove residual TFA, which can interfere with enzyme activity .

- Dose-response normalization : Compare activity across multiple assays using standardized positive controls (e.g., known HCV protease inhibitors for antiviral studies) .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding modes to targets like viral proteases or GPCRs. Key steps:

- Ligand preparation : Optimize the protonation state of the piperidine and carboxamide groups at physiological pH.

- Receptor flexibility : Incorporate side-chain flexibility in the active site to account for induced-fit binding.

- Free energy calculations : Use MM-GBSA to estimate binding affinities, correlating with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.